![molecular formula C10H7N5S B2625646 3-(吡啶-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-硫醇 CAS No. 2097932-86-8](/img/structure/B2625646.png)
3-(吡啶-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound seems to be a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . These compounds are of prime importance due to their extensive therapeutic uses . They have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .
科学研究应用
合成和表征
研究人员已经合成和表征了一系列与 3-(吡啶-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-硫醇相关的化合物。这些研究通常涉及合成具有潜在生物活性的新型衍生物。例如,已经合成了包含三唑并[4,3-b]哒嗪部分的化合物,展示了这种结构类别的多功能性和对进一步化学和生物学研究的兴趣 (Holla, Prasanna, Poojary, Rao, & Shridhara, 2006)。
生物活性
多项研究评估了这些化合物的生物活性。它们已被研究其抗菌、抗真菌和抗糖尿病特性。例如,某些衍生物显示出有希望的抗菌和杀虫活性,表明它们作为先导化合物开发新的抗菌剂的潜力 (Holla et al., 2006)。此外,已经评估了衍生物的二肽基肽酶-4 (DPP-4) 抑制潜力,这与抗糖尿病药物开发有关 (Bindu, Vijayalakshmi, & Manikandan, 2019)。
结构研究
已经进行了包括 X 射线晶体学在内的结构分析和表征,以阐明这些化合物的详细分子结构。这对于了解它们的化学性质和与生物靶标的相互作用至关重要。例如,El-Kurdi 等人。(2021) 在三唑并吡啶的合成中使用了 N-氯代琥珀酰亚胺 (NCS),展示了获得具有潜在药用价值的这些化合物的技术 (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021)。
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that similar compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction can lead to changes in the function of these targets, resulting in the observed pharmacological effects.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Inhibition of these enzymes can affect various biochemical pathways and result in downstream effects such as anti-inflammatory, antioxidant, and anticancer activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the bioavailability of these compounds.
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These effects can be attributed to the interaction of these compounds with their targets and the subsequent changes in cellular function.
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
未来方向
生化分析
Biochemical Properties
3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with various enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, it has been observed to interact with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol on cellular processes are profound. It has been reported to exhibit cytotoxic effects on various cancer cell lines, including lung carcinoma and vero cell lines . The compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic genes.
Molecular Mechanism
At the molecular level, 3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular functions .
Dosage Effects in Animal Models
The effects of 3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anticancer activity. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant adverse effects .
Metabolic Pathways
3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. The compound also influences the activity of enzymes involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, 3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is critical for its activity. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its presence in specific cellular compartments. This localization is essential for its function as an enzyme inhibitor and regulator of gene expression .
属性
IUPAC Name |
3-pyridin-2-yl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c16-9-5-4-8-12-13-10(15(8)14-9)7-3-1-2-6-11-7/h1-6H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEKTGVVXNQVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2NC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2625563.png)
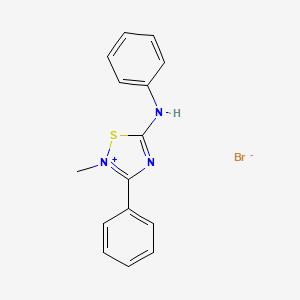
![3-(2H-1,3-benzodioxol-5-yl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea](/img/structure/B2625567.png)

![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2625570.png)
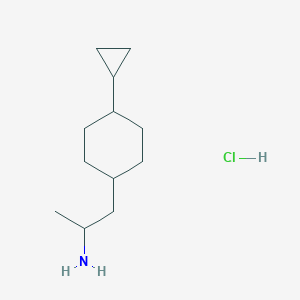
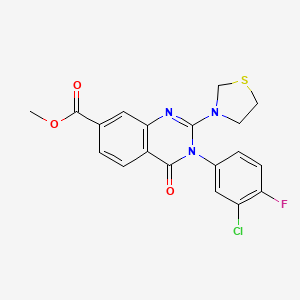
![1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2625575.png)
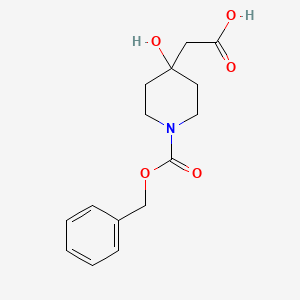
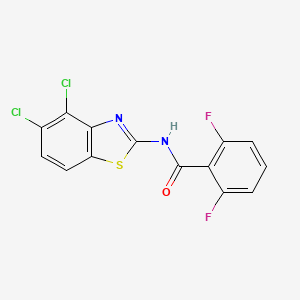
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2625583.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2625584.png)


